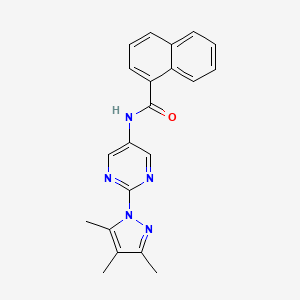

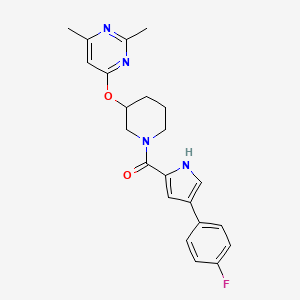

![molecular formula C20H13F4N5OS B2361856 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 852374-82-4](/img/structure/B2361856.png)

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a heterocyclic compound that includes a 1,2,4-triazole fused with a pyridazine . This class of compounds has been synthesized and evaluated for various applications, including medicinal chemistry .

Synthesis Analysis

The synthesis of these types of compounds typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .Chemical Reactions Analysis

The chemical reactions involving these types of compounds typically involve the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These reactions are used to construct the heterocyclic systems of these compounds .Scientific Research Applications

Antiviral Activity

Compounds derived from the triazolo[4,3-b]pyridazine class, which includes the chemical structure , have demonstrated promising antiviral activity. Specifically, some derivatives have shown effectiveness against the hepatitis-A virus (HAV) in cell culture models. These compounds reduce virus count as assessed by plaque reduction infectivity assays, highlighting their potential in antiviral therapeutics (Shamroukh & Ali, 2008).

Structural and Theoretical Analysis

The triazolo[4,3-b]pyridazine derivatives have been subject to extensive structural analysis, including Density Functional Theory (DFT) calculations and Hirshfeld surface studies. These analyses provide insights into the molecular structure and interactions, crucial for understanding the compound's behavior in biological systems (Sallam et al., 2021).

Anticancer Effects

Modifications of compounds within this class have been studied for their potential as anticancer agents. For instance, replacing the acetamide group in related structures has led to compounds with potent antiproliferative activities against human cancer cell lines, while also reducing acute oral toxicity. This suggests a promising avenue for developing new anticancer therapies (Wang et al., 2015).

Synthesis Methods

Research into novel synthesis methods of triazolo[4,3-b]pyridazine derivatives provides valuable information for pharmaceutical development. These methods can lead to the production of a variety of analogs with potential therapeutic properties, offering a wider scope for drug discovery and development (Karpina et al., 2019).

Future Directions

The future directions for this class of compounds could involve further exploration of their potential applications in medicinal chemistry, such as their use as inhibitors of DPP-IV for the treatment of type 2 diabetes . Additionally, their high thermostability and low impact and friction sensitivities suggest potential applications in the development of very thermally stable energetic materials .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazoloquinazolines, have been reported to inhibit pcaf (p300/cbp-associated factor), a protein that plays a crucial role in gene expression and cellular function . Therefore, it’s possible that this compound may also target PCAF or similar proteins.

Mode of Action

Based on the information about similar compounds, it can be inferred that it might bind to the active site of its target protein (potentially pcaf), thereby inhibiting its function .

Biochemical Pathways

If pcaf is indeed the target, the compound could potentially affect gene expression and cellular function, as pcaf is known to play a key role in these processes .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability in preclinical species , suggesting that this compound might also possess favorable pharmacokinetic properties.

Result of Action

If it indeed inhibits pcaf, it could potentially alter gene expression and cellular function, leading to various downstream effects .

properties

IUPAC Name |

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N5OS/c21-14-5-1-3-12(9-14)19-27-26-16-7-8-18(28-29(16)19)31-11-17(30)25-15-6-2-4-13(10-15)20(22,23)24/h1-10H,11H2,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPNSFMHEZVGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)

![1-[(4-fluorophenyl)methoxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2361774.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2361780.png)

![4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2361785.png)

![N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2361787.png)

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)

![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)